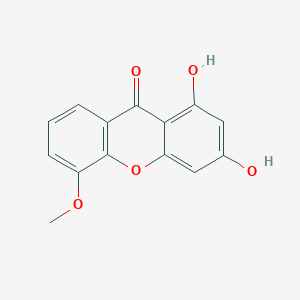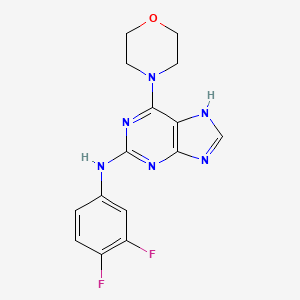![molecular formula C21H18N2O4S B2467807 3,4,5-trimetoxibenzoamida N-[(2Z)-2H,3H-nafto[2,1-d][1,3]tiazol-2-ilideno] CAS No. 325978-10-7](/img/structure/B2467807.png)
3,4,5-trimetoxibenzoamida N-[(2Z)-2H,3H-nafto[2,1-d][1,3]tiazol-2-ilideno]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that features a trimethoxyphenyl group, a naphthothiazole moiety, and a benzamide structure
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used to investigate cellular pathways and molecular targets in various biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
Target of Action
The compound, also known as “CBMicro_025705” or “Oprea1_159380” or “ZINC03231122” or “N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide” or “Oprea1_327664”, contains a 3,4,5-trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . Compound 374, which contains the TMP group, inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania , Malaria , and Trypanosoma , indicating their potential as anti-parasitic agents .
Pharmacokinetics
The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs . These drugs often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Action Environment
The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs . These drugs often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics . Therefore, it is reasonable to assume that environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common approach includes the formation of the naphthothiazole core followed by the introduction of the trimethoxyphenyl and benzamide groups. Key steps may involve:
Formation of Naphthothiazole Core: This can be achieved through cyclization reactions involving appropriate naphthalene and thiazole precursors under acidic or basic conditions.
Introduction of Trimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of Benzamide Structure: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-trimethoxy-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the trimethoxyphenyl and naphthothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide
- 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Uniqueness
3,4,5-trimethoxy-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is unique due to its combination of the trimethoxyphenyl group and the naphthothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-25-16-10-13(11-17(26-2)18(16)27-3)20(24)23-21-22-15-9-8-12-6-4-5-7-14(12)19(15)28-21/h4-11H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJMDHTWGXWSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(3-morpholinopropyl)malonamide](/img/structure/B2467729.png)



![3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2467737.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2467744.png)



